Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl- is a heterocyclic compound that combines the structural features of imidazole, thiadiazole, and benzodioxole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 2-aminobenzothiazole with aldehydes and thiourea under acidic conditions can yield the desired thiadiazole ring . The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and purification techniques is crucial to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Imidazo(2,1-b)benzothiazole: Shares the imidazole and benzothiazole moieties but lacks the thiadiazole ring.
Pyrimido(4,3-b)-1,3,5-thiadiazine: Contains a thiadiazine ring instead of the thiadiazole ring.
Benzodioxole derivatives: Compounds with the benzodioxole moiety but different heterocyclic structures.
Uniqueness
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-phenyl- is unique due to its combination of three distinct heterocyclic rings, which imparts unique electronic and steric properties
Properties
CAS No. |
83796-52-5 |
---|---|
Molecular Formula |
C17H11N3O2S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11N3O2S/c1-2-4-11(5-3-1)13-9-20-17(18-13)23-16(19-20)12-6-7-14-15(8-12)22-10-21-14/h1-9H,10H2 |
InChI Key |
MUDBDPYENCLKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=C(N=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.